molecular formula C21H16BrN5O4 B5250143 2-bromo-N-[2-(4-methoxyphenyl)-6-methylbenzotriazol-5-yl]-5-nitrobenzamide CAS No. 6177-55-5

2-bromo-N-[2-(4-methoxyphenyl)-6-methylbenzotriazol-5-yl]-5-nitrobenzamide

Cat. No.: B5250143
CAS No.: 6177-55-5
M. Wt: 482.3 g/mol
InChI Key: BGVLHGNJWLVHFH-UHFFFAOYSA-N
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Description

2-bromo-N-[2-(4-methoxyphenyl)-6-methylbenzotriazol-5-yl]-5-nitrobenzamide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a bromine atom, a methoxyphenyl group, a methylbenzotriazolyl group, and a nitrobenzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-N-[2-(4-methoxyphenyl)-6-methylbenzotriazol-5-yl]-5-nitrobenzamide typically involves multi-step organic reactions. One common method includes the following steps:

    Bromination: The addition of a bromine atom to the aromatic ring.

    Coupling Reaction: The formation of the benzotriazolyl group through a coupling reaction, often facilitated by a catalyst such as palladium.

    Amidation: The final step involves the formation of the amide bond, linking the benzotriazolyl group to the nitrobenzamide moiety.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

2-bromo-N-[2-(4-methoxyphenyl)-6-methylbenzotriazol-5-yl]-5-nitrobenzamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized to form different functional groups.

    Reduction: The nitro group can be reduced to an amine group under specific conditions.

    Substitution: The bromine atom can be substituted with other nucleophiles in a substitution reaction.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are often employed.

Major Products

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of various substituted benzotriazolyl derivatives.

Scientific Research Applications

2-bromo-N-[2-(4-methoxyphenyl)-6-methylbenzotriazol-5-yl]-5-nitrobenzamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins and enzymes.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-bromo-N-[2-(4-methoxyphenyl)-6-methylbenzotriazol-5-yl]-5-nitrobenzamide involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to specific sites on these targets, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and preventing the catalytic reaction.

Comparison with Similar Compounds

Similar Compounds

    2-bromo-4’-methoxyacetophenone: Shares the bromine and methoxyphenyl groups but lacks the benzotriazolyl and nitrobenzamide moieties.

    N-(4-(4-methoxyphenyl)-2-methylthiazol-5-yl)-5-nitrobenzamide: Similar in structure but contains a thiazole ring instead of a benzotriazole ring.

Uniqueness

2-bromo-N-[2-(4-methoxyphenyl)-6-methylbenzotriazol-5-yl]-5-nitrobenzamide is unique due to the presence of the benzotriazolyl group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

2-bromo-N-[2-(4-methoxyphenyl)-6-methylbenzotriazol-5-yl]-5-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16BrN5O4/c1-12-9-19-20(25-26(24-19)13-3-6-15(31-2)7-4-13)11-18(12)23-21(28)16-10-14(27(29)30)5-8-17(16)22/h3-11H,1-2H3,(H,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGVLHGNJWLVHFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=NN(N=C2C=C1NC(=O)C3=C(C=CC(=C3)[N+](=O)[O-])Br)C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16BrN5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20387426
Record name 2-bromo-N-[2-(4-methoxyphenyl)-6-methylbenzotriazol-5-yl]-5-nitrobenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20387426
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

482.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6177-55-5
Record name 2-bromo-N-[2-(4-methoxyphenyl)-6-methylbenzotriazol-5-yl]-5-nitrobenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20387426
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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